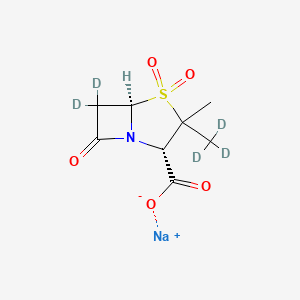
Sulbactam-d5 Sodium Salt (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulbactam-d5 Sodium Salt (Major) is a synthetic derivative of sulbactam, a beta-lactamase inhibitor. It is a semi-synthetic beta-lactamase inhibitor used in combination with beta-lactam antibiotics to combat bacterial infections. The compound is particularly effective against multidrug-resistant bacterial strains, making it a valuable tool in the fight against antibiotic resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulbactam-d5 Sodium Salt (Major) is synthesized through a series of chemical reactions involving the incorporation of deuterium, a stable isotope of hydrogen. The synthetic route typically involves the reaction of sulbactam with deuterated reagents under controlled conditions to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of Sulbactam-d5 Sodium Salt (Major) involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Sulbactam-d5 Sodium Salt (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert sulbactam derivatives back to their parent compounds.
Substitution: Nucleophilic substitution reactions are common, where the beta-lactam ring is targeted.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various sulfone and sulfoxide derivatives, which retain the beta-lactamase inhibitory activity of the parent compound .
Aplicaciones Científicas De Investigación
Sulbactam-d5 Sodium Salt (Major) has a wide range of scientific research applications:
Mecanismo De Acción
Sulbactam-d5 Sodium Salt (Major) exerts its effects by inhibiting beta-lactamase enzymes, which are responsible for bacterial resistance to beta-lactam antibiotics. By binding to these enzymes, the compound prevents the hydrolysis of beta-lactam antibiotics, thereby restoring their efficacy against resistant bacterial strains. The molecular targets include penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Sulbactam: The parent compound of Sulbactam-d5 Sodium Salt (Major), used in combination with beta-lactam antibiotics.
Clavulanic Acid: Another beta-lactamase inhibitor used in combination with amoxicillin.
Tazobactam: A beta-lactamase inhibitor used in combination with piperacillin.
Uniqueness
Sulbactam-d5 Sodium Salt (Major) is unique due to its isotopic labeling with deuterium, which enhances its stability and allows for precise quantification in analytical studies. This makes it particularly valuable in pharmacokinetic and excretion studies, where accurate measurement of drug concentrations is crucial.
Propiedades
Fórmula molecular |
C8H10NNaO5S |
|---|---|
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
sodium;(2S,5R)-6,6-dideuterio-3-methyl-4,4,7-trioxo-3-(trideuteriomethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1/t5-,6+;/m1./s1/i1D3,3D2;/t5-,6+,8?; |
Clave InChI |
NKZMPZCWBSWAOX-KOYHQTOCSA-M |
SMILES isomérico |
[2H]C1([C@@H]2N(C1=O)[C@H](C(S2(=O)=O)(C)C([2H])([2H])[2H])C(=O)[O-])[2H].[Na+] |
SMILES canónico |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


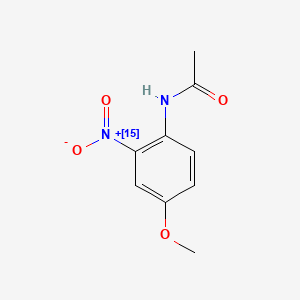
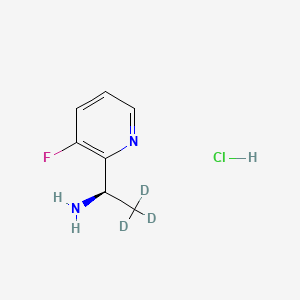
![(1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B15294326.png)
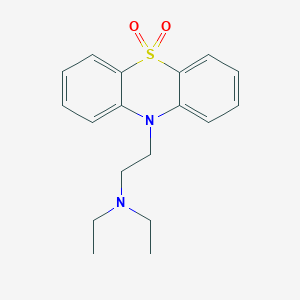
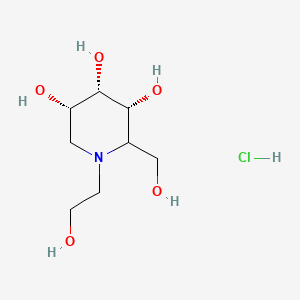
![5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene](/img/structure/B15294334.png)
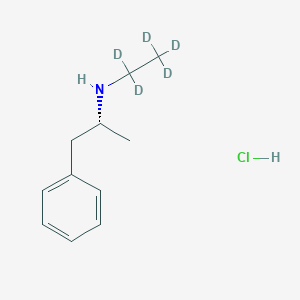
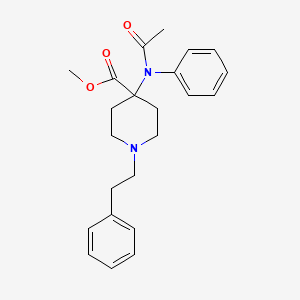
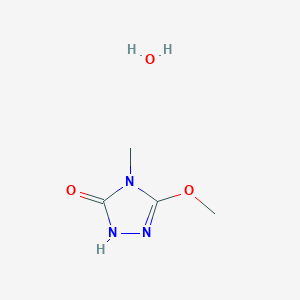
![2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B15294358.png)
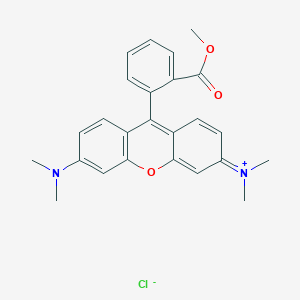
![6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide](/img/structure/B15294370.png)


